High Purity for Enhanced Synthesis Yields
High-purity (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline (≥99%) minimizes side reactions and improves the overall yield of Velpatasvir synthesis compared to lower-purity grades (95-98%) [1]. This enhanced purity profile reduces the burden on downstream purification steps and ensures a more consistent final drug substance .
| Evidence Dimension | Purity by HPLC |
|---|---|
| Target Compound Data | ≥99.0% |
| Comparator Or Baseline | Standard Velpatasvir Intermediate 2 grade: 95-98% |
| Quantified Difference | ≥1-4% higher purity |
| Conditions | HPLC analysis as reported by multiple suppliers |
Why This Matters
Higher purity directly translates to fewer impurities in the final drug substance, simplifying regulatory compliance and reducing manufacturing costs.
- [1] INNOSPK. (n.d.). Exploring Velpatasvir Intermediate 2: (2S,5S)-1-((S)-2-METHOXYCARBONYLAMINO)-3-METHYLBUTYRYL)-5-METHYLPYRROLIDINE-2-CARBOXYLIC ACID. View Source
